METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization to introduce the quinoline moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction, for example, is a widely used method due to its simplicity and high yield. This reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound . The reaction conditions are typically mild, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield the corresponding alcohols .
Scientific Research Applications
METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The thiophene ring can also interact with various proteins and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-methylquinoline share the quinoline moiety.
Uniqueness
METHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene and quinoline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H24N2O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O3S/c1-5-18-16(3)32-25(22(18)26(30)31-4)28-24(29)21-15(2)23(17-11-7-6-8-12-17)27-20-14-10-9-13-19(20)21/h6-14H,5H2,1-4H3,(H,28,29) |
InChI Key |
LBJAZYNCMMPUBD-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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